molecular formula C21H32BClN2O5 B1522268 tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1262133-83-4

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1522268
CAS No.: 1262133-83-4
M. Wt: 438.8 g/mol
InChI Key: AMZFPYJLHWLHGE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H32BClN2O5 and its molecular weight is 438.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Remember, this compound’s precise mechanism awaits further investigation. Researchers continue to explore its potential therapeutic applications, and perhaps one day, we’ll unravel its secrets completely! 🧪🔍 . If you have any more questions or need additional information, feel free to ask!

Biological Activity

Chemical Identity
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C21H32BClN2O5C_{21}H_{32}BClN_{2}O_{5} and a molecular weight of approximately 438.75 g/mol. Its structure features a pyrrolidine core with a tert-butyl ester and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, particularly in the context of cancer and infectious diseases. The presence of the pyridine and dioxaborolane groups suggests potential mechanisms involving enzyme inhibition or modulation of signal transduction pathways.

In Vitro Studies
Recent studies have indicated that derivatives of similar structures can exhibit potent inhibitory effects on cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range against various cancer types. Notably, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, demonstrating a significant selectivity over non-cancerous cells like MCF10A .

Case Studies

  • Cancer Cell Proliferation Inhibition
    In a study focusing on pyrimidine derivatives, compounds analogous to this compound exhibited strong anti-proliferative effects against various cancer cell lines. The data showed that these compounds could significantly inhibit cell growth while presenting lower toxicity profiles against normal cells .
  • Metastasis Inhibition
    Another significant finding was related to the compound's ability to inhibit lung metastasis in mouse models injected with MDA-MB-231 cells. The treatment led to reduced metastatic nodules compared to controls and established a promising therapeutic window for further development .

Table 1: Summary of Biological Activity

Activity TypeTarget Cell LineIC50 (μM)Selectivity Index
Anti-proliferativeMDA-MB-231 (TNBC)0.126High
Anti-proliferativeMCF10A (Normal)> 2.0Low
Metastasis InhibitionMouse ModelN/AN/A

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC21H32BClN2O5
Molecular Weight438.75 g/mol
CAS Number1262133-83-4
Purity>95%

Properties

IUPAC Name

tert-butyl 3-[[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BClN2O5/c1-19(2,3)28-18(26)25-9-8-14(12-25)13-27-15-10-16(17(23)24-11-15)22-29-20(4,5)21(6,7)30-22/h10-11,14H,8-9,12-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZFPYJLHWLHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OCC3CCN(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674061
Record name tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262133-83-4
Record name tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

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